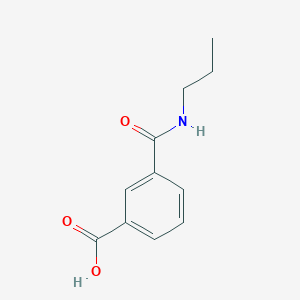

3-(Propylcarbamoyl)benzoic acid

描述

Contextualization within Aromatic Carboxylic Acid Derivatives

3-(Propylcarbamoyl)benzoic acid is structurally classified as an aromatic carboxylic acid derivative. The parent molecule, benzoic acid, is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl functional group (-COOH). wikipedia.orgbyjus.comacs.org The derivatives of benzoic acid are formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups. In the case of this compound, two such substitutions are present: the carboxyl group and a propylcarbamoyl group (-CONH(CH₂CH₂CH₃)) at the meta-position relative to each other.

Aromatic carboxylic acids and their derivatives are a well-established class of compounds with diverse applications. acs.org They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and reduction, making these compounds versatile building blocks in organic synthesis. wikipedia.orgyoutube.com

Significance of Carbamoyl (B1232498) Linkages in Organic Synthesis and Functional Chemistry

The carbamoyl group, also known as a carboxamide group, is a key functional feature of this compound. This group consists of a carbonyl moiety directly bonded to a nitrogen atom. The linkage formed, an amide bond, is one of the most stable and prevalent covalent bonds in organic chemistry and biochemistry, most notably forming the backbone of proteins.

In the context of synthetic chemistry, the carbamoyl linkage is significant for several reasons. The synthesis of amides is a fundamental transformation, often achieved by reacting a carboxylic acid or its derivative (like an acyl chloride) with an amine. This reaction is robust and allows for the facile connection of different molecular fragments.

Functionally, the carbamoyl group is a critical component in many biologically active molecules. The hydrogen bonding capabilities of the N-H and C=O groups within the amide linkage play a vital role in molecular recognition and binding to biological targets such as enzymes and receptors. This is a cornerstone of medicinal chemistry, where the amide bond is a common feature in drug design. For instance, N-propylbenzamide, a related structure, is recognized as a metabolite in human cancer metabolism. nih.gov The stability of the amide bond to hydrolysis also imparts favorable pharmacokinetic properties to drug candidates.

Overview of Research Trajectories for Substituted Benzoic Acids

Research involving substituted benzoic acids is a mature yet continually evolving field. The primary research trajectories can be broadly categorized into synthetic methodology, property-function relationship studies, and applications in materials science and medicinal chemistry.

One major area of investigation is the development of novel synthetic routes to access complex benzoic acid derivatives. inabj.org This includes the exploration of new catalysts and reaction conditions to achieve regioselective substitution on the benzene ring. For example, methods for the synthesis of related compounds like 2-(3-(chloromethyl)benzoyloxy)benzoic acid have been developed to explore their potential as therapeutic agents. inabj.org

In applied research, substituted benzoic acids are extensively used as precursors for a wide range of functional molecules. In medicinal chemistry, they are common starting materials for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and other therapeutic agents. wikipedia.org The salts of benzoic acid, such as sodium benzoate, are widely used as preservatives in the food industry due to their ability to inhibit the growth of microorganisms. wikipedia.orgacs.org Furthermore, in materials science, aromatic carboxylic acids are employed in the synthesis of liquid crystals, polymers, and metal-organic frameworks (MOFs).

While direct research on this compound appears limited, its structural motifs suggest its potential as an intermediate in these established research areas.

Data Tables

Table 1: General Properties of Benzoic Acid

| Property | Value |

| Molecular Formula | C₇H₆O₂ |

| Molar Mass | 122.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 122.4 °C |

| Boiling Point | 249 °C |

| Solubility in Water | 3.44 g/L at 25 °C, 56.31 g/L at 100 °C byjus.com |

| Acidity (pKa) | 4.2 byjus.com |

This data is for the parent compound, benzoic acid, and provides a baseline for understanding its derivatives. wikipedia.orgbyjus.comchemicalbook.com

Table 2: Computed Properties of 4-(Propylcarbamoyl)benzoic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 207.08954328 Da |

| Topological Polar Surface Area | 66.4 Ų |

Structure

3D Structure

属性

IUPAC Name |

3-(propylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7H,2,6H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXQJXAZWUQHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propylcarbamoyl Benzoic Acid

Retrosynthetic Analysis of the 3-(Propylcarbamoyl)benzoic acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. researchgate.net For this compound, the analysis primarily involves two strategic disconnections, which in turn suggest the main synthetic pathways.

The most logical disconnection is at the amide bond (C-N bond). This simplifies the molecule into two key precursors: a benzoic acid derivative functionalized at the meta position and propylamine (B44156). This approach is common as amide bond formation is a well-established and versatile reaction in organic synthesis.

A second possible disconnection is at the carbon-carbon bond between the benzene (B151609) ring and the carboxylic acid group. This would involve synthesizing a propyl-substituted benzamide (B126) and then introducing the carboxylic acid functionality.

These two approaches form the basis for the forward synthetic strategies discussed below. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Approaches to Carboxylic Acid Functionalization

The introduction of the carboxylic acid group onto the benzene ring is a critical aspect of synthesizing the target molecule's scaffold.

Direct Acylation Strategies

Direct acylation, such as the Friedel-Crafts reaction, is a fundamental method for forming carbon-carbon bonds with aromatic rings. In theory, a propyl-substituted benzene derivative could undergo acylation to introduce a carbonyl group, which could then be further manipulated. However, for the synthesis of benzoic acid derivatives, this is often a less direct route compared to the oxidation of alkyl precursors.

Oxidation of Substituted Toluene (B28343) Precursors and Carboxylate Ion Intermediates

A more common and industrially significant method for producing benzoic acids is the oxidation of substituted toluenes. sci-hub.sealfa-chemistry.com This process typically involves the liquid-phase air oxidation of a toluene derivative in the presence of a metal catalyst. alfa-chemistry.com

For the synthesis of this compound, a plausible precursor for this step would be N-propyl-3-methylbenzamide. The methyl group on the aromatic ring can be oxidized to a carboxylic acid. This reaction often utilizes catalysts such as cobalt or manganese salts and is carried out at elevated temperatures and pressures. alfa-chemistry.comiaea.org The oxidation proceeds through a series of intermediates, including benzyl (B1604629) alcohol and benzaldehyde, with benzoic acid being the most stable and final product under many conditions. sci-hub.senih.gov The use of air as the oxidant makes this a cost-effective and desirable industrial process. sci-hub.se

| Oxidation Method | Catalyst | Oxidant | Typical Conditions | Key Feature |

| Liquid-Phase Air Oxidation | Cobalt Acetate | Air | 150-170°C, 1 MPa | Industrially viable method with high yields (up to 97-98%). alfa-chemistry.com |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | KMnO₄ | Elevated temperature, often reflux | A two-phase reaction as toluene is insoluble in the aqueous KMnO₄ solution. alfa-chemistry.com |

| VOTPP Catalysis | VOTPP | Oxygen | 145°C, 0.8 MPa | A greener process with no solvent and mild conditions. iaea.org |

| Hydroxyl Radical Oxidation | ·OH (from H₂O₂/UV) | ·OH | Ambient temperature | An advanced oxidation process where the sidechain is oxidized to benzoic acid. nih.gov |

Strategies for Amide Bond Formation at the Meta Position

The formation of the amide linkage between the benzoic acid moiety and propylamine is the defining step in the synthesis of this compound. This can be achieved through direct condensation or by using an activated carboxylic acid derivative.

Condensation Reactions with Propylamine and Benzoic Acid Precursors

The direct condensation of a carboxylic acid and an amine to form an amide is conceptually the simplest approach, involving the removal of a water molecule. stackexchange.com However, this reaction is challenging because the basic amine and acidic carboxylic acid readily form a stable and unreactive ammonium (B1175870) carboxylate salt. stackexchange.comlibretexts.org To overcome this, the reaction typically requires high temperatures (often above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.org

To facilitate this transformation under milder conditions, various catalysts have been developed. Lewis acids such as titanium tetrachloride (TiCl₄) and boric acid have been shown to effectively mediate the direct amidation of benzoic acids with amines, providing moderate to excellent yields. nih.govresearchgate.net Hydrothermal synthesis, conducted at high temperatures and pressures in water, also provides a pathway for direct amide formation from carboxylic acids and amines. sci-hub.se

| Condensation Method | Catalyst/Conditions | Key Features |

| Thermal Condensation | High Temperature (>100°C) | Drives off water from the ammonium carboxylate salt to form the amide. libretexts.org |

| TiCl₄-Mediated | TiCl₄ in Pyridine (B92270), 85°C | Provides amides in moderate to excellent yields with high purity. nih.gov |

| Boric Acid Catalysis | Boric Acid | A simple and readily available catalyst for dehydrative amidation. researchgate.net |

| Hydrothermal Synthesis | 250°C, 40 bar | A non-mineral-catalyzed pathway with yields up to 90%. sci-hub.se |

Utilization of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Esters)

A highly reliable and widely used laboratory method for amide synthesis involves a two-step process: first, the carboxylic acid is converted into a more reactive derivative, which is then reacted with the amine. iajpr.com This "activation" of the carboxylic acid circumvents the formation of the unreactive carboxylate salt.

Acid Chlorides: A common strategy is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. iajpr.comkhanacademy.org The resulting acid chloride is highly electrophilic and reacts readily with propylamine, even at low temperatures, to form the desired amide. This reaction often includes a base to neutralize the HCl byproduct. khanacademy.org

Coupling Reagents: Another powerful activation method employs coupling reagents, which are extensively used in peptide synthesis. mdpi.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate (an active ester). libretexts.orgmasterorganicchemistry.com This intermediate is then readily attacked by the amine to yield the amide and a urea (B33335) byproduct. masterorganicchemistry.com This method is valued for its mild reaction conditions. masterorganicchemistry.com

| Activating Agent | Intermediate | Key Features |

| Thionyl Chloride (SOCl₂) | Acid Chloride | A traditional and effective method for creating a highly reactive acylating agent. iajpr.com |

| DCC (N,N'-dicyclohexylcarbodiimide) | O-acylisourea | Allows for amide formation under very mild, neutral pH conditions. masterorganicchemistry.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Similar to DCC, but the urea byproduct is water-soluble, simplifying purification. masterorganicchemistry.com |

| Phosphonitrilic Chloride (PNT) | Activated Acid | An efficient one-pot procedure providing excellent yields in a short time. iajpr.com |

Application of Coupling Reagents (e.g., Carbodiimides)

The formation of the amide bond in this compound from 3-carboxybenzoic acid and propylamine is a condensation reaction that requires the activation of the carboxylic acid group. Coupling reagents are instrumental in this process, facilitating the reaction under mild conditions and minimizing side reactions. These reagents effectively convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.

The general reaction involves the activation of the carboxylic acid (1) with a coupling reagent to form a reactive intermediate (2), which then reacts with propylamine (3) to yield the final amide product (4), as illustrated in Figure 1.

Figure 1. General scheme for amide synthesis using a coupling reagent.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a cornerstone of amide synthesis. The mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. A significant advantage of EDC is that its urea byproduct is water-soluble, simplifying purification, whereas the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in most organic solvents and can be removed by filtration.

To enhance reaction rates and, crucially, to suppress racemization when working with chiral substrates, additives are often used in conjunction with carbodiimides. uniurb.it These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, providing a more controlled and efficient coupling process. researchgate.net

Beyond carbodiimides, a variety of other coupling reagents have been developed, many originating from the field of peptide synthesis. nih.gov These are often categorized as phosphonium (B103445) or aminium/uronium salts and offer distinct advantages in terms of reaction speed, efficiency, and suppression of side reactions.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered couplings.

Aminium/Uronium Salts: This class includes HBTU, HATU, and HCTU. HATU, which incorporates the HOAt moiety within its structure, is known for its high reactivity and speed, often leading to cleaner reactions with less epimerization compared to HBTU. peptide.com COMU, a more recent development, is valued for its high efficiency and improved safety profile compared to benzotriazole-based reagents. peptide.com

The choice of coupling reagent and additives is critical and depends on factors such as desired reaction time, the scale of the synthesis, cost, and the need to preserve stereochemical integrity in related chiral syntheses.

| Reagent Class | Examples | Key Features & Applications |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. EDC is preferred for easier byproduct removal. Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. uniurb.itresearchgate.net |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective for difficult or sterically hindered couplings. PyAOP is particularly useful for coupling N-methylated amino acids. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Fast and efficient coupling. HATU is preferred for rapid protocols with minimal racemization. COMU is a safer and highly reactive alternative. peptide.com |

This table is interactive. Users can sort and filter the data based on the reagent class.

Stereoselective Synthetic Strategies for Analogs

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the development of chiral analogs is a significant area of interest in medicinal chemistry, as stereochemistry often plays a pivotal role in a molecule's biological activity. nih.govresearchgate.net Stereoselective strategies become applicable when introducing chiral centers into derivatives of this compound.

Chirality can be introduced in two primary ways:

Utilizing a Chiral Amine: Instead of propylamine, a chiral amine (e.g., (R)- or (S)-sec-butylamine) can be coupled with 3-carboxybenzoic acid. In this case, the primary synthetic challenge is to prevent racemization of the chiral amine if it is susceptible to such processes, though this is uncommon for simple alkylamines. The use of modern coupling reagents like HATU is advantageous as they are designed to minimize racemization. peptide.com

Utilizing a Chiral Carboxylic Acid Backbone: A chiral center could be incorporated into the benzoic acid moiety itself. For instance, an alkyl or other functional group could be introduced at the benzylic position of a related precursor, such as in 3-(1-cyanoalkyl)benzoic acid. google.com

When a racemic mixture of a chiral carboxylic acid analog is synthesized, resolution is required to separate the enantiomers. This can be achieved through several methods:

Classical Resolution: Reacting the racemic acid with a chiral resolving agent (a chiral base, such as a brucine (B1667951) or a chiral amine) to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Alternatively, asymmetric synthesis can be employed to directly produce the desired enantiomer in excess. This might involve using a chiral catalyst or a substrate-controlled diastereoselective reaction. For example, the synthesis of certain benzoic acid analogs has been achieved through multi-step sequences where chirality is installed early and carried through subsequent reactions. mdpi.com

Scalability and Process Optimization in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges where cost, safety, efficiency, and environmental impact are paramount. nih.gov Process optimization focuses on refining every step of the synthesis to maximize yield and purity while minimizing cost and waste.

Key considerations for scalability include:

Reagent Selection and Cost: While highly efficient coupling reagents like HATU or COMU are excellent for lab-scale synthesis, their high cost can be prohibitive for large-scale production. researchgate.net Industrially, cheaper methods are preferred. This could involve converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with propylamine. This two-step, one-pot procedure is often more cost-effective than using sophisticated coupling reagents. Alternatively, the use of carbodiimides like EDC remains a viable, albeit more expensive, option if the reaction conditions need to be milder.

Solvent Choice and Concentration: The choice of solvent is critical. It must be able to dissolve the reactants, be inert to the reaction conditions, facilitate product isolation, and be easily recoverable. From a safety and environmental perspective, solvents with high boiling points, toxicity, or difficult disposal procedures are avoided. The reaction concentration is typically maximized to improve throughput and reduce solvent waste, but this must be balanced against potential issues with mixing, heat transfer, and solubility of intermediates or byproducts.

Purification Method: Laboratory-scale purifications often rely on column chromatography, which is impractical and expensive at an industrial scale. Process optimization focuses on developing a robust crystallization procedure. nist.gov This involves a detailed study of solvent systems, temperature profiles, and seeding strategies to ensure the consistent production of the final product with high purity and the effective removal of residual starting materials and reaction byproducts. The high solubility of benzoic acid in hot water and poor solubility in cold water is a classic example of a property exploited for purification by recrystallization. wikipedia.org

Thermal Safety and Reaction Control: Amidation reactions are exothermic. On a large scale, the heat generated can be significant, leading to temperature spikes that can cause side reactions or create a hazardous situation. The reactor must have adequate cooling capacity, and the addition of reagents may need to be carefully controlled to manage the rate of heat evolution.

Waste Management: The environmental impact and cost of waste disposal are major concerns. The atom economy of the chosen synthetic route is a key metric. Processes that generate large amounts of waste (e.g., stoichiometric byproducts from coupling reagents) are less desirable. The development of catalytic amidation processes is an area of ongoing research to address this challenge.

| Parameter | Laboratory Scale | Industrial Scale |

| Reagents | Often uses high-efficiency but expensive coupling reagents (e.g., HATU, PyBOP). peptide.com | Prefers low-cost, high-throughput methods (e.g., acid chloride formation) or more affordable coupling reagents. researchgate.net |

| Purification | Commonly relies on silica (B1680970) gel chromatography. | Relies on optimized crystallization for purity and ease of isolation. nist.gov |

| Solvent | Wide variety of solvents may be used. | Choice is restricted by cost, safety, environmental impact, and ease of recovery. |

| Control | Manual control of reagent addition and temperature. | Automated process control for safety, consistency, and efficiency. |

| Waste | Waste disposal is a consideration but often not a primary cost driver. | Minimizing waste is critical for economic and environmental reasons. |

This interactive table highlights the differing priorities between laboratory and industrial synthesis.

Chemical Transformations and Reactivity Profiles of 3 Propylcarbamoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(Propylcarbamoyl)benzoic acid is a primary site for various chemical transformations, including esterification, salt formation, and conversion to acid halides.

Esterification Reactions

The carboxylic acid moiety of this compound can undergo esterification with alcohols under acidic conditions, a reaction commonly known as Fischer esterification. libretexts.orgyoutube.com This reversible reaction is typically catalyzed by strong mineral acids like sulfuric acid or hydrochloric acid. libretexts.org The use of an excess of the alcohol can shift the equilibrium towards the formation of the ester product. libretexts.org Alternative methods for esterification that proceed under milder conditions have also been developed, such as using N-bromosuccinimide as a catalyst. mdpi.com

Table 1: Illustrative Esterification Reactions of this compound

| Alcohol | Catalyst | Reaction Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 3-(propylcarbamoyl)benzoate |

| Ethanol | HCl | Reflux | Ethyl 3-(propylcarbamoyl)benzoate |

| Isopropanol | N-Bromosuccinimide | 70°C | Isopropyl 3-(propylcarbamoyl)benzoate |

Note: The reactions presented in this table are illustrative and based on general principles of esterification of benzoic acid derivatives.

Salt Formation and Derivatization

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. fao.org Treatment with alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the corresponding sodium or potassium 3-(propylcarbamoyl)benzoate. fao.org These salt derivatives exhibit increased water solubility compared to the parent acid. fao.org The formation of salts is a straightforward acid-base neutralization reaction.

The carboxylic acid can also be derivatized using reagents like 3-(chlorosulfonyl)benzoic acid in the presence of a base like pyridine (B92270) to form sulfonic ester derivatives. nih.gov

Table 2: Salt Formation of this compound

| Base | Solvent | Product |

| Sodium Hydroxide (NaOH) | Water | Sodium 3-(propylcarbamoyl)benzoate |

| Potassium Hydroxide (KOH) | Water | Potassium 3-(propylcarbamoyl)benzoate |

| Calcium Hydroxide (Ca(OH)₂) | Water | Calcium 3-(propylcarbamoyl)benzoate |

Note: The reactions presented in this table are illustrative and based on general principles of salt formation of benzoic acids.

Formation of Acid Halides (e.g., Benzoyl Chloride Analogs)

The carboxylic acid group of this compound can be converted into a more reactive acid halide, typically an acid chloride. This transformation is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orglibretexts.orgpressbooks.pub The resulting 3-(propylcarbamoyl)benzoyl chloride is a versatile intermediate that can be used to synthesize other carboxylic acid derivatives like esters and amides under milder conditions than the parent carboxylic acid. libretexts.orgpressbooks.pub The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be readily removed from the reaction mixture. youtube.com

Table 3: Formation of 3-(Propylcarbamoyl)benzoyl Chloride

| Reagent | Solvent | Reaction Conditions |

| Thionyl chloride (SOCl₂) | Dichloromethane | Room Temperature to Reflux |

| Oxalyl chloride ((COCl)₂) | Toluene (B28343) | Room Temperature |

| Phosphorus pentachloride (PCl₅) | No solvent | Gentle Warming |

Note: The reactions presented in this table are illustrative and based on general methods for the synthesis of benzoyl chlorides.

Reactivity of the Secondary Amide Functionality

The secondary amide group in this compound also possesses a distinct reactivity profile, which includes hydrolysis under both acidic and basic conditions, as well as N-alkylation and N-acylation reactions.

Hydrolysis Pathways (Acidic and Basic)

The secondary amide bond of this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base, typically requiring elevated temperatures. orgsyn.org

Acidic Hydrolysis : Under acidic conditions, the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields 3-carboxybenzoic acid (isophthalic acid) and propylamine (B44156) hydrochloride.

Basic Hydrolysis : In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate then collapses, leading to the formation of the sodium salt of 3-carboxybenzoic acid and propylamine. Subsequent acidification of the reaction mixture would protonate the carboxylate to give isophthalic acid.

The hydrolysis of the amide bond is generally a slower process compared to the reactions of the carboxylic acid moiety. rsc.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide in this compound can, in principle, undergo N-alkylation and N-acylation, although these reactions are generally less facile than the reactions at the carboxylic acid due to the reduced nucleophilicity of the amide nitrogen.

N-Alkylation : N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion, which can then react with an alkyl halide. nih.gov However, competing O-alkylation can sometimes be observed.

N-Acylation : N-acylation of amides can be achieved using acylating agents such as acid chlorides or anhydrides, often in the presence of a catalyst. fortunejournals.comsciforum.net This reaction would lead to the formation of an imide derivative. For instance, reaction with acetyl chloride would yield N-acetyl-3-(propylcarbamoyl)benzoic acid.

These reactions on the amide nitrogen allow for further functionalization and modification of the this compound structure.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring. The regioselectivity of this substitution is dictated by the directing effects of the existing substituents.

Directing Effects of Carboxyl and Carbamoyl (B1232498) Groups

Both the carboxylic acid (-COOH) and the N-propylcarbamoyl (-CONHCH₂CH₂CH₃) groups are deactivating, electron-withdrawing groups. This deactivation arises from the positive or partial positive charge on the atom directly attached to the benzene (B151609) ring (the carbonyl carbon in both cases). Consequently, they make the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

These electron-withdrawing characteristics direct incoming electrophiles to the meta positions relative to themselves. In this compound, the substituents are at positions 1 and 3. The positions ortho and para to the carboxyl group are 2, 4, and 6. Similarly, the positions ortho and para to the propylcarbamoyl group are 2, 4, and 6. Both groups, therefore, deactivate these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Relationship to -COOH | Relationship to -CONHPr | Predicted Reactivity |

| 2 | ortho | ortho | Highly Deactivated, Sterically Hindered |

| 4 | para | ortho | Highly Deactivated |

| 5 | meta | para | Most Favorable Site |

| 6 | ortho | para | Highly Deactivated |

Nitration, Halogenation, and Sulfonation Reactions

Based on the directing effects discussed, the major product of nitration, halogenation, and sulfonation of this compound is expected to be the 5-substituted derivative.

Nitration: The nitration of benzoic acid itself typically requires treatment with a mixture of concentrated nitric acid and concentrated sulfuric acid. Due to the presence of two deactivating groups, the nitration of this compound would likely necessitate elevated temperatures to proceed at a reasonable rate, yielding primarily 5-nitro-3-(propylcarbamoyl)benzoic acid.

Halogenation: Halogenation, such as bromination or chlorination, is typically carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). For this compound, this reaction would be expected to produce 5-halo-3-(propylcarbamoyl)benzoic acid as the major isomer under appropriate conditions.

Sulfonation: Sulfonation is usually achieved by heating with fuming sulfuric acid (H₂SO₄/SO₃). The reaction with this compound would be anticipated to yield 5-sulfo-3-(propylcarbamoyl)benzoic acid. This reaction is often reversible.

Table 2: Expected Major Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(propylcarbamoyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(propylcarbamoyl)benzoic acid |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-3-(propylcarbamoyl)benzoic acid |

| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-3-(propylcarbamoyl)benzoic acid |

Reductive Transformations

The reduction of this compound can target the carboxylic acid, the amide, or the aromatic ring, depending on the reducing agent and reaction conditions.

The carboxylic acid and the amide functionalities are generally resistant to catalytic hydrogenation under mild conditions that would, for example, reduce an alkene. Strong reducing agents are typically required.

Reduction of Both Carboxyl and Carbamoyl Groups: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both carboxylic acids and amides. libretexts.orgnih.gov Treatment of this compound with LiAlH₄ would be expected to reduce the carboxylic acid to a primary alcohol and the amide to a secondary amine, yielding (3-((propylamino)methyl)phenyl)methanol. libretexts.orgnih.gov

Catalytic Hydrogenation of the Aromatic Ring: The catalytic hydrogenation of the benzene ring is a challenging transformation due to its inherent aromatic stability and requires forcing conditions, such as high pressures of hydrogen gas and highly active catalysts (e.g., rhodium on carbon or platinum oxide) at elevated temperatures. libretexts.orgchemistrysteps.comtorontomu.camasterorganicchemistry.com Under such conditions, the aromatic ring of this compound would be reduced to a cyclohexane (B81311) ring. The carboxyl and carbamoyl groups may also be reduced depending on the specific catalyst and conditions employed.

Table 3: Potential Reductive Transformations of this compound

| Reagents and Conditions | Functional Group(s) Reduced | Expected Product |

| 1. LiAlH₄, 2. H₂O | Carboxylic acid and Amide | (3-((Propylamino)methyl)phenyl)methanol |

| H₂ (high pressure), Rh/C or PtO₂ (high temp.) | Aromatic ring, potentially carboxyl and carbamoyl groups | Substituted cyclohexane derivative |

Metal-Catalyzed Coupling Reactions Involving Aromatic Halides

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization. For these reactions to be applicable to this compound, a halogenated derivative, such as 5-bromo-3-(propylcarbamoyl)benzoic acid, would first need to be synthesized as described in section 3.3.2. This halogenated intermediate could then serve as a substrate for various coupling reactions.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction between an aryl halide and an organoboron compound (e.g., a boronic acid or ester) is a versatile method for forming C-C bonds. 5-Bromo-3-(propylcarbamoyl)benzoic acid could be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents at the 5-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds between an aryl halide and an amine. The 5-bromo derivative of this compound could be reacted with a wide range of primary or secondary amines to introduce diverse amino functionalities.

Sonogashira Coupling: The Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of palladium and copper catalysts, allows for the introduction of alkynyl groups. This would enable the synthesis of 5-alkynyl-3-(propylcarbamoyl)benzoic acid derivatives.

Table 4: Potential Metal-Catalyzed Coupling Reactions for Derivatization

| Coupling Reaction | Reactants | Catalyst System | Expected Product Type |

| Suzuki Coupling | 5-Bromo-3-(propylcarbamoyl)benzoic acid + R-B(OH)₂ | Pd catalyst, Base | 5-Aryl/vinyl-3-(propylcarbamoyl)benzoic acid |

| Buchwald-Hartwig Amination | 5-Bromo-3-(propylcarbamoyl)benzoic acid + R¹R²NH | Pd catalyst, Base | 5-(R¹R²-amino)-3-(propylcarbamoyl)benzoic acid |

| Sonogashira Coupling | 5-Bromo-3-(propylcarbamoyl)benzoic acid + R-C≡CH | Pd catalyst, Cu co-catalyst, Base | 5-Alkynyl-3-(propylcarbamoyl)benzoic acid |

Mechanistic Studies of Molecular Interactions and Biological Activities Preclinical/in Vitro Research

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Proteins)

The interaction of benzoic acid derivatives with specific molecular targets such as enzymes and receptors is a key area of research to determine their potential therapeutic applications.

In a different context, a novel allosteric modulator of the retinoic acid receptor-related orphan receptor gamma (RORγ), a benzoic acid derivative identified as compound 34, demonstrated an IC50 of 6 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay. nih.gov

Table 1: Example of Binding Affinity Data for a Benzoic Acid Derivative This table is illustrative of the type of data determined for related compounds, not for 3-(Propylcarbamoyl)benzoic acid itself.

| Compound | Assay | Target | IC50 |

|---|---|---|---|

| Compound 34 (MRL-871) | TR-FRET Coactivator Recruitment | RORγ | 6 nM |

| Compound 34 (MRL-871) | Cellular hPBMC IL17A Assay | RORγ | 40 nM |

The way in which benzoic acid derivatives bind to their molecular targets is crucial for understanding their function. For instance, in silico molecular docking studies have been used to predict the binding affinity and interactions of benzoic acid derivatives with the active site of the SARS-CoV-2 main protease. nih.gov These studies analyze interactions such as hydrogen bonding with specific amino acid residues. nih.gov

In the case of the allosteric RORγ modulator, a breakthrough was the identification of a novel allosteric binding site separate from the orthosteric pocket, achieved through structure-based drug discovery. nih.gov It was hypothesized that the allosteric binding of these derivatives induces a conformational change in the receptor, potentially through an additional interaction of the carboxylic acid moiety. nih.gov Similarly, studies on 2-(oxalylamino)-benzoic acid (OBA) complexed with the protein-tyrosine phosphatase PTP1B revealed its binding mode through X-ray crystallography. researchgate.net

Allosteric modulation, where a compound binds to a site on a protein other than the primary active site to alter its activity, is a significant mechanism for benzoic acid derivatives. nih.gov Positive allosteric modulators (PAMs) enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) reduce it. nih.gov

The discovery of a series of benzoic acid derivatives as allosteric RORγ modulators highlighted a novel mechanism of action. nih.gov It is believed that the binding of these compounds to an allosteric site induces a conformational change in the receptor, thereby modulating its function. nih.gov This approach has been an active area of research for various targets, including ion channels like the alpha 7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs) and the type 1 cannabinoid receptor (CB1R), with the goal of developing safer and more effective regulators for treating a range of diseases. nih.govnih.gov

Biochemical Pathway Modulation

The interaction of benzoic acid derivatives with their molecular targets can lead to the modulation of various biochemical pathways, including enzyme activity and cellular signaling.

Benzoic acid and its derivatives have been shown to inhibit various enzymes. For example, benzoic acid itself can inhibit coenzyme Q biosynthesis in Schizosaccharomyces pombe by likely inhibiting the prenylation reactions catalyzed by Coq2. nih.gov Another derivative, 2-(oxalylamino)-benzoic acid, has been identified as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs). researchgate.net

In contrast, some benzoic acid derivatives have been found to activate certain pathways. Derivatives isolated from Bjerkandera adusta were shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human fibroblasts. nih.gov In silico studies supported these findings, suggesting that the compounds are putative binders of cathepsins B and L. nih.gov

Benzoic acid derivatives can interfere with cellular signaling pathways. For instance, 5-Nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) has been shown to inhibit the proliferation and migration of lens epithelial cells by blocking CaMKII signaling. nih.gov This compound was found to inhibit cell proliferation and induce G1 cell-cycle arrest. nih.gov

Another derivative, 2-(3-(chloromethyl)benzoyloxy)benzoic acid, has demonstrated immunomodulatory effects in lipopolysaccharide-induced mice by decreasing the CD4+ T-cell population and increasing the CD4+ regulatory T-cell population, which is mediated by an increase in FoxP3 expression. inabj.org Furthermore, derivatives of benzoic acid have been investigated for their potential to interact with and inhibit key proteins in cancer signaling pathways, such as caspase-3, p53, and NF-κB, through computational studies. nih.gov

Preclinical Investigations of Biological Activity in Model Systems (Excluding Human Clinical Data)

While specific preclinical data for this compound is limited in publicly available scientific literature, the biological activities of its parent molecule, benzoic acid, and its derivatives have been the subject of numerous studies. This section extrapolates potential activities of this compound based on the established knowledge of related compounds in various in vitro and model systems.

Antimicrobial Activity Mechanisms (e.g., against Mycobacterium tuberculosis in in vitro models)

Benzoic acid and its derivatives are recognized for their antimicrobial properties, which are leveraged in food preservation. nih.gov Research has extended to their potential therapeutic applications, including activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Weak acids, like benzoic acid, are generally more potent against Mtb compared to other bacteria. nih.gov

The proposed mechanism for the antimycobacterial activity of weak acids involves the disruption of the bacterial cell membrane and intracellular pH homeostasis. mdpi.com It is hypothesized that the un-ionized form of the acid diffuses across the mycobacterial cell membrane. Once inside the relatively more alkaline cytoplasm of the bacterium, the acid dissociates, releasing a proton and acidifying the cytoplasm. mdpi.com This intracellular acidification can disrupt essential enzymatic functions and the proton motive force, ultimately leading to bacteriostasis or bactericidal effects. mdpi.com

Studies on various benzoic acid derivatives have shown that substitutions on the aromatic ring can modulate their antimycobacterial efficacy. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups can increase the activity, although this is not directly correlated with the acid's pKa. nih.gov Furthermore, esterification of the carboxylic acid group to form prodrugs can enhance activity by improving passage through the lipid-rich mycobacterial cell wall. nih.govresearchgate.net While no direct studies on this compound against Mtb are available, its structural similarity to other active benzoic acid derivatives suggests it could be a candidate for investigation. The presence of the propylcarbamoyl group would modify its lipophilicity and electronic properties, which could influence its ability to penetrate the Mtb cell wall and exert an antimicrobial effect.

It is also noteworthy that the effectiveness of some antibiotics against Mtb is diminished in the lipid-rich environments characteristic of dormant infections, suggesting that the carbon source available to the bacteria can confer tolerance. nih.gov Future studies on any potential antimycobacterial agent, including this compound, would need to consider these complex metabolic states. nih.gov

Anti-inflammatory Effects at the Cellular Level (e.g., modulation of pro-inflammatory responses in murine models)

Benzoic acid derivatives have been investigated for their anti-inflammatory properties. For instance, dietary supplementation with benzoic acid has been shown to mitigate inflammation and intestinal injury in a murine model of enterotoxigenic Escherichia coli infection. nih.gov In this study, benzoic acid supplementation led to a decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ). nih.gov

The mechanisms underlying the anti-inflammatory effects of benzoic acid derivatives are thought to involve the modulation of key inflammatory signaling pathways. A study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in a lipopolysaccharide (LPS)-induced inflammation model in rats suggested that the compound may inhibit the activity of cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway. nih.govresearchgate.net Inhibition of these pathways would lead to a reduction in the production of inflammatory mediators.

Although no specific studies on the anti-inflammatory effects of this compound are available, its structural features suggest it could potentially modulate inflammatory responses. The nature and position of the substituent group on the benzoic acid ring are crucial for its biological activity. The propylcarbamoyl group at the meta-position would influence its interaction with biological targets involved in the inflammatory cascade. Further research would be necessary to determine if this compound can modulate pro-inflammatory cytokine production or affect pathways like COX-2 and NF-κB in cellular or murine models of inflammation.

Anticancer Activity Mechanisms (e.g., inhibition of proliferation, induction of apoptosis in cell lines)

A growing body of evidence suggests that various benzoic acid derivatives possess anticancer properties. nih.govdergipark.org.tr These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer cell lines. nih.govnih.gov

One of the proposed mechanisms for the anticancer activity of certain benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in the regulation of gene expression, and their aberrant activity is often associated with cancer. nih.gov By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. For example, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of colon cancer cells. nih.gov

Another mechanism of anticancer activity involves the induction of apoptosis through caspase-dependent pathways. nih.govnih.gov For instance, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid was found to induce apoptosis in breast cancer cell lines by increasing the activity of caspase-3. nih.gov Benzoic acid itself has been shown to have cytotoxic effects on various cancer cell lines, with varying IC50 values depending on the cell type. dergipark.org.tr

While there is no direct evidence for the anticancer activity of this compound, its chemical structure falls within the class of compounds that have demonstrated such effects. The carbamoyl (B1232498) group, in particular, has been incorporated into other molecular scaffolds to enhance their antiproliferative potency. mdpi.com Investigations into the potential of this compound to inhibit cancer cell growth, induce apoptosis, or modulate HDAC activity would be a logical step in exploring its pharmacological profile.

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effects |

|---|---|---|

| 3,4-Dihydroxybenzoic acid | HCT-116, HCT-15 (Colon) | HDAC inhibition, growth retardation. nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7, MDA-MB-468 (Breast) | Cell viability suppression, G2/M cell cycle arrest, apoptosis induction, increased caspase-3 activity. nih.gov |

| Benzoic acid | PC3 (Prostate), HeLa (Cervical), HUH7 (Liver), CaCO2, HT29, SW48 (Colon), MG63, A673 (Bone), 2A3 (Pharyngeal), CRM612 (Lung) | Cytotoxic effects with varying IC50 values. dergipark.org.tr |

| Ursolic acid derivatives (modification at carboxylic group) | MCF-7 (Breast) | Inhibition of proliferation, G0/G1 arrest, promotion of apoptosis. mdpi.com |

Prodrug Design and Activation Mechanisms for Enhanced Delivery or Specificity

The prodrug approach is a well-established strategy in drug design to overcome pharmacokinetic challenges such as poor absorption or to enhance site-specific drug delivery. nih.gov For carboxylic acid-containing drugs, esterification is a common method to create more lipophilic prodrugs that can more easily cross biological membranes. nih.gov

Esterase-mediated Hydrolysis in Biological Systems

Ester prodrugs are designed to be inactive and stable until they reach a biological environment where they can be cleaved by enzymes, such as esterases, to release the active carboxylic acid drug. doi.orgnih.gov Human plasma and various tissues contain esterases that can hydrolyze these ester linkages. doi.org The rate and extent of this hydrolysis are dependent on the chemical structure of the ester group. doi.org

For benzoic acid derivatives, studies have shown that the structure of the alcohol moiety of the ester significantly influences its susceptibility to enzymatic hydrolysis. doi.org This principle is fundamental to the design of ester prodrugs of carboxylic acid agents. doi.org By modifying the ester group, the rate of release of the active drug can be tuned.

In the context of this compound, a prodrug strategy could be employed to enhance its delivery. For example, an ester prodrug of this compound could be synthesized to improve its oral absorption. Once absorbed, plasma esterases would hydrolyze the ester, releasing the active this compound into the systemic circulation. This approach has been explored for other benzoic acid derivatives to improve their antimycobacterial activity, where ester prodrugs may more readily diffuse through the mycobacterial cell membrane before being hydrolyzed by intracellular esterases. nih.govresearchgate.net The successful design of such a prodrug would depend on achieving a balance between chemical stability, efficient absorption, and rapid and quantitative enzymatic conversion to the active compound. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Substituent Position on Chemical Reactivity and Electronic Properties

The acidity of the benzoic acid, measured by its pKa value, is a key aspect of its chemical reactivity. The presence of substituents on the ring alters this acidity. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity (raise the pKa). libretexts.orgaskfilo.com For meta-substituted benzoic acids, the effect is primarily inductive, as resonance effects are less pronounced at this position compared to ortho and para. askfilo.comvaia.com The carbamoyl (B1232498) group (-CONH-R) can be considered moderately electron-withdrawing, which would be expected to increase the acidity of the benzoic acid compared to the unsubstituted form.

Interactive Data Table: Acidity of Meta-Substituted Benzoic Acids

The following table illustrates the effect of different substituents at the meta-position on the pKa of benzoic acid. A lower pKa indicates a stronger acid.

| Substituent (at meta-position) | pKa Value | Effect on Acidity |

| -H (Unsubstituted Benzoic Acid) | 4.20 | Baseline |

| -NH2 (Amino) | 4.72 | Weaker Acid |

| -OCH3 (Methoxy) | 4.09 | Stronger Acid |

| -Cl (Chloro) | 3.83 | Stronger Acid |

| -NO2 (Nitro) | 3.44 | Much Stronger Acid |

| -CONHCH2CH2CH3 (Propylcarbamoyl) | Estimated ~3.8-4.0 | Expected to be a stronger acid |

Note: The pKa for the propylcarbamoyl substituent is an estimate based on the known electronic effects of similar amide groups. This data demonstrates a clear trend where electron-withdrawing substituents stabilize the conjugate base, making the parent acid more acidic. libretexts.orgvaia.com

Correlating Structural Modifications with Biological Interaction Mechanisms

The biological activity of a molecule like 3-(propylcarbamoyl)benzoic acid is intrinsically linked to its ability to interact with biological targets such as enzymes or receptors. mdpi.com Both the benzamide (B126) and benzoic acid portions of the molecule can participate in these interactions.

Research on benzamide derivatives has shown that the amide functional group is often a crucial structural element for biological activity. nih.gov It can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), allowing for specific and strong interactions within a target's binding pocket. nih.gov For example, studies on benzamide binding to DNA have indicated the formation of specific hydrogen bonds between an amide hydrogen and nitrogen atoms in nucleic acid bases. nih.gov

Structural modifications, such as adding or changing substituents on the benzene (B151609) ring, can significantly impact binding affinity. In one study on fungicidal benzamides, the introduction of a fluorine atom at the 2-position (ortho to the amide) resulted in superior inhibitory activity compared to other substitutions. nih.gov This highlights how subtle electronic and steric changes can fine-tune the interaction with a biological target.

Impact of Propyl Chain Length and Branching on Molecular Recognition

The N-propyl group of the amide moiety plays a significant role in molecular recognition, primarily through hydrophobic interactions. The length and structure of this alkyl chain can dramatically influence how the molecule fits into a binding site and the strength of its binding.

Studies on various classes of molecules have consistently shown that altering alkyl chain length affects biological activity.

Increased Binding with Length: In many cases, increasing the length of an alkyl chain from methyl to pentyl or hexyl leads to higher binding affinity for receptors. nih.govunist.ac.kr This is often attributed to enhanced hydrophobic interactions with nonpolar pockets in the target protein. For instance, in a series of cannabimimetic indoles, optimum binding to both CB1 and CB2 receptors occurred with a five-carbon side chain. nih.gov Similarly, the adsorption of the drug carbamazepine (B1668303) onto a surface increased significantly as the interacting alkyl chain was lengthened. unist.ac.kr

An Optimal Length: This trend does not continue indefinitely. Chains that become too long can introduce steric hindrance or may not fit within the confines of the binding pocket, leading to a sharp decrease in affinity. nih.gov

Branching: Branching in the alkyl chain (e.g., using an isopropyl group instead of a propyl group) can also have a profound effect by altering the molecule's shape and how it presents its other functional groups for interaction.

Conceptual Data Table: Effect of Alkyl Chain Modification on Binding Affinity

This table conceptualizes how changes to the propyl chain might affect binding affinity to a hypothetical receptor.

| N-Alkyl Group | Chain Length | Branching | Expected Impact on Hydrophobic Interaction | Potential Binding Affinity |

| Ethyl | Shorter | No | Weaker | Lower |

| Propyl | Baseline | No | Baseline | Moderate |

| Isopropyl | Same (3C) | Yes | Altered Shape | Variable (Could Increase or Decrease) |

| Butyl | Longer | No | Stronger | Higher |

| Pentyl | Even Longer | No | Strongest | Highest (Potentially) |

This illustrates that a systematic exploration of the alkyl substituent is a key strategy in optimizing the biological activity of such compounds. matec-conferences.org

Role of Amide Conformation in Target Binding

The three-dimensional shape of the amide bond (-C(=O)NH-) is a critical determinant of biological activity. Due to resonance, the amide group has a partial double-bond character, which makes it planar and rigid, restricting free rotation. nih.govnih.gov This planarity means the amide typically exists in either a cis or trans conformation. In most protein-ligand interactions, the trans conformation is favored as it minimizes steric clash. nih.gov

The conformation of the amide relative to the benzene ring is also vital. If the amide group is coplanar with the ring, it allows for maximum electronic conjugation. However, steric hindrance from nearby substituents can force the amide group to twist out of this plane, altering its electronic properties and its ability to form key hydrogen bonds. acs.org The ability of the amide to adopt a specific, low-energy conformation that complements the shape of a receptor's binding site is fundamental to achieving high-affinity binding. acs.org The stability and geometry of this bond are paramount for processes like protein-protein interactions and the binding of small molecule inhibitors. nih.govacs.org

Synergistic Effects of Benzoic Acid and Carbamoyl Moieties on Overall Activity

Benzoic Acid Moiety : This group provides the acidic character and a rigid scaffold. The carboxylate anion can form strong ionic interactions or hydrogen bonds with positively charged or polar residues (like arginine or lysine) in a binding site.

Propylcarbamoyl Moiety : This group offers directed hydrogen bonding capabilities (donor and acceptor) and a hydrophobic region (the propyl chain). nih.govnih.gov This allows for specific interactions with other parts of the binding site.

Synergy occurs when the combined effect is greater than the sum of the parts. In this molecule, the meta-positioning allows the electron-withdrawing nature of the carboxyl group to influence the electronic character of the amide, and vice-versa. This integrated system allows the molecule to potentially engage a target at multiple points with a specific spatial and electronic arrangement, leading to higher affinity and selectivity than either a simple benzoic acid or a simple benzamide derivative alone. Studies on other compounds have shown that combining benzoic acid derivatives with other molecules can lead to significant synergistic effects, for instance in antimicrobial activity. vaia.com

Future Research Directions and Potential Applications Non Clinical Focus

Development of Advanced Synthetic Methodologies for Derivatives

The synthesis of 3-(Propylcarbamoyl)benzoic acid itself can be accomplished through standard amidation reactions, for instance, by reacting 3-carboxybenzoyl chloride with n-propylamine. However, future research could focus on developing more advanced and efficient synthetic methodologies to create a diverse library of its derivatives.

Key areas of exploration could include:

Combinatorial Synthesis: Employing high-throughput techniques to generate a wide array of derivatives by varying the alkyl or aryl substituent on the amide nitrogen, as well as by modifying the benzoic acid ring with different functional groups. This would enable a systematic exploration of the structure-property relationships.

Flow Chemistry: Utilizing continuous-flow reactors for a safer, more scalable, and highly reproducible synthesis. This could be particularly advantageous for optimizing reaction conditions and for the on-demand production of specific derivatives.

Biocatalysis: Investigating the use of enzymes to catalyze the synthesis, potentially offering higher selectivity and milder reaction conditions compared to traditional chemical methods.

These advanced synthetic approaches would not only streamline the production of this compound derivatives but also open up possibilities for creating novel compounds with tailored properties.

Integration with Materials Science for Novel Functional Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it an intriguing building block for new materials.

Potential applications in materials science include:

Polymer Chemistry: The carboxylic acid group can be used for polymerization reactions, leading to the formation of polyesters or polyamides. The propylcarbamoyl moiety would then act as a pendant group, influencing the polymer's properties such as solubility, thermal stability, and mechanical strength. Benzoic acid and its derivatives are already utilized in the production of plasticizers, suggesting a potential role for this compound in modifying polymer characteristics. justlonghealth.com

Metal-Organic Frameworks (MOFs): The carboxylate can act as a linker to coordinate with metal ions, forming porous MOFs. The amide group could then be post-synthetically modified to introduce specific functionalities within the pores, leading to materials with applications in gas storage, separation, or catalysis.

Self-Assembling Systems: The presence of both hydrogen bond donors (amide N-H) and acceptors (carbonyl oxygens) could facilitate the formation of well-ordered supramolecular structures through self-assembly in solution or on surfaces.

The integration of this compound into materials science could lead to the development of functional materials with tunable properties for a wide range of applications.

Exploration of Novel Biological Targets and Pathways (Preclinical)

While this article maintains a non-clinical focus, the exploration of the biological activity of this compound in preclinical models is a significant area for future research. Many benzamide (B126) derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects. nanobioletters.compreprints.org

Preclinical research could focus on:

Screening for Biological Activity: Testing the compound and its derivatives against a panel of cell lines and microorganisms to identify any potential therapeutic effects. N-alkyl benzamides have been investigated for their antimycobacterial potential. nih.gov

Target Identification: If any biological activity is observed, further studies would be necessary to identify the specific molecular targets and pathways through which the compound exerts its effects.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives, as discussed in section 8.1, researchers could establish relationships between the chemical structure and the observed biological activity. This is a crucial step in the early stages of drug discovery.

It is important to emphasize that these are preliminary, preclinical explorations to understand the fundamental biological properties of the molecule, without any implication of clinical use.

Chemoinformatics and Machine Learning for Predictive Modeling

The fields of chemoinformatics and machine learning offer powerful tools to accelerate the discovery and optimization of new molecules. youtube.com These computational approaches can be applied to this compound and its derivatives to predict their properties and guide experimental work.

Potential applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of the molecules with their predicted biological activity or physical properties. oup.com

Molecular Docking Simulations: Predicting how the compound might bind to the active site of a protein, which can help in identifying potential biological targets. nih.govnih.gov

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds, helping to prioritize which derivatives to synthesize and test.

By leveraging these in silico tools, researchers can make more informed decisions, reducing the time and cost associated with laboratory experiments.

Design of Probes for Biochemical Studies

Chemical probes are essential tools for studying biological systems. The structure of this compound could be modified to create such probes.

Strategies for probe design could involve:

Attachment of a Reporter Group: The propyl chain or the benzoic acid ring could be functionalized with a fluorescent dye, a biotin tag, or a photo-crosslinker.

Bio-orthogonal Handles: Introducing a chemically inert functional group, such as an alkyne or an azide, would allow for the specific labeling of the probe in a complex biological environment using "click chemistry."

These chemical probes could then be used in biochemical assays to study protein-ligand interactions, identify binding partners, and elucidate the mechanism of action of the parent compound, should it exhibit any biological activity. The design of such probes often involves leveraging the existing functional groups, such as the carboxylic acid, for modification. ljmu.ac.ukacs.org

常见问题

Q. What are the optimized synthetic routes for 3-(Propylcarbamoyl)benzoic acid, and how can reaction conditions be tailored to improve yield?

A two-step synthesis involving condensation of propylamine with a substituted benzoic acid derivative under acidic conditions is a viable approach. For example, Košak and Gobec (2020) demonstrated that using phenylcarbamoyl intermediates in acidic media (e.g., HCl/EtOH) at reflux temperatures achieves high yields for structurally similar compounds. Key parameters include pH control, temperature, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- HPLC : A reversed-phase C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) provides high-resolution separation. Zhang et al. (2019) validated an HPLC method for a trifluoromethyl-substituted benzoic acid derivative, achieving a recovery rate of 98–103% and RSD <1.2% .

- NMR : H and C NMR in deuterated DMSO or CDCl can confirm the carbamoyl and propyl moieties.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers ensure purity and stability during storage?

Store the compound in airtight, light-resistant containers under inert gas (e.g., N) at –20°C. Purity (≥95%) should be verified via HPLC before use. For hygroscopic or oxidation-sensitive derivatives, lyophilization or stabilization with antioxidants (e.g., BHT) may be necessary. Safety data sheets for analogous compounds recommend avoiding moisture and high temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Use the SHELX software suite (e.g., SHELXL) for small-molecule refinement. Sheldrick (2008) highlights its robustness for handling twinned or high-resolution data. Key steps include:

Q. How do substituents on the benzoic acid core influence reactivity and intermolecular interactions?

Computational studies (DFT) and X-ray crystallography can correlate substituent effects with properties like solubility and hydrogen-bonding capacity. For example, electron-withdrawing groups (e.g., –CF) reduce basicity but enhance intermolecular interactions in crystal packing. Hilton-Davis Chemical Co. (2025) demonstrated that aryl substitutions at the 2- or 4-positions alter π-π stacking and dipole interactions, affecting crystallization behavior .

Q. How can researchers validate synthetic intermediates when scaling up reactions?

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track functional group transformations (e.g., amide bond formation).

- Scale-up Risk Assessment : Conduct calorimetry (e.g., RC1e) to identify exothermic hazards.

- Batch Consistency : Compare multiple batches via HPLC-MS and H NMR to detect impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。